Product packaging for Octahydroxyanthraquinone(Cat. No.:CAS No. 169132-62-1)

Octahydroxyanthraquinone

Cat. No.: B12741834
CAS No.: 169132-62-1
M. Wt: 336.21 g/mol
InChI Key: KOWBNNJAGJIIJW-UHFFFAOYSA-N
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Description

Octahydroxyanthraquinone (C₁₄H₈O₁₀) is a polyhydroxyanthraquinone of significant interest in advanced materials and biomedical research. This compound serves as a promising bio-based organic electrode material for sustainable, high-voltage lithium metal batteries, exhibiting a high-potential polyphenolic redox couple (3.5–4.0 V vs Li/Li+) and initial charging capacities of up to 381 mAh g⁻¹ . Its utility extends to the creation of supramolecular architectures; esters of this compound, where all eight hydroxyl groups are functionalized, have been studied as liquid crystals for potential LCD applications . In biomedical research, this compound has demonstrated activity against the malaria parasite, Plasmodium falciparum , providing a structural template for the development of novel antimalarial agents . Researchers value this compound for its multifunctional properties derived from its highly substituted anthraquinone core. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H8O10 B12741834 Octahydroxyanthraquinone CAS No. 169132-62-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

169132-62-1

Molecular Formula

C14H8O10

Molecular Weight

336.21 g/mol

IUPAC Name

1,2,3,4,5,6,7,8-octahydroxyanthracene-9,10-dione

InChI

InChI=1S/C14H8O10/c15-5-1-2(8(18)12(22)11(21)7(1)17)6(16)4-3(5)9(19)13(23)14(24)10(4)20/h17-24H

InChI Key

KOWBNNJAGJIIJW-UHFFFAOYSA-N

Canonical SMILES

C12=C(C(=C(C(=C1O)O)O)O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)O)O

Origin of Product

United States

Contextualization of Polyhydroxyanthraquinone Derivatives in Advanced Materials Science

Polyhydroxyanthraquinones (PHAQs) are a class of organic molecules that have garnered substantial attention in the field of advanced materials science. researchgate.netacs.org Their rigid structure, coupled with the presence of multiple redox-active hydroxyl groups, makes them highly attractive for a range of applications. acs.orgnih.gov

One of the most promising areas of application for PHAQs is in the development of sustainable energy storage systems. researchgate.netacs.org Researchers are actively investigating these compounds as organic electrode materials (OEMs) for high-voltage batteries. researchgate.netacs.org The motivation behind this research lies in the potential for PHAQs to serve as environmentally friendly and geographically independent alternatives to traditional inorganic electrode materials. researchgate.netacs.org The polyphenolic moieties on the anthraquinone (B42736) backbone can undergo reversible redox reactions at high potentials, which is a desirable characteristic for high-energy-density batteries. acs.orgnih.gov

Beyond energy storage, certain derivatives of PHAQs have shown potential in the realm of optoelectronics. For instance, esters of octahydroxyanthraquinone have been found to exhibit liquid crystal properties, which could be leveraged for applications such as liquid crystal displays (LCDs). wikipedia.org The ability of these disc-shaped molecules (discotic mesogens) to self-assemble into ordered structures is also being explored for use in organic light-emitting diodes (OLEDs), field-effect transistors, and photovoltaics. iisermohali.ac.iniisermohali.ac.in

Historical Perspectives in Octahydroxyanthraquinone Research and Discovery

The first documented synthesis of octahydroxyanthraquinone was achieved in 1911 by Georg von Georgievics. wikipedia.org The historical synthesis involved the oxidation of 1,2,3,5,6,7-hexahydroxyanthraquinone, commonly known as rufigallol (B1680268), in the presence of boric acid and mercuric oxide in sulfuric acid at a high temperature of 250 °C. wikipedia.orgsemanticscholar.org

Despite its early discovery, this compound did not immediately find a significant application. In fact, early 20th-century literature on dye chemistry noted that it was "worthless as a mordant dye". archive.org This initial assessment stands in stark contrast to the compound's current value in advanced materials research, highlighting a significant shift in the scientific community's interest and understanding of its potential.

Theoretical and Computational Chemistry Studies of Octahydroxyanthraquinone

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of characteristics, including molecular geometry, electronic structure, and spectroscopic properties. For octahydroxyanthraquinone, these calculations are crucial for elucidating how the eight hydroxyl groups influence the electronic nature of the anthraquinone (B42736) core.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of many-body systems based on the electron density, rather than the complex many-electron wavefunction. epfl.chumn.edu This approach offers a favorable balance between computational cost and accuracy, making it suitable for molecules the size of this compound. epfl.ch DFT is particularly effective for determining the distribution of electrons within the molecule, identifying frontier molecular orbitals (HOMO and LUMO), and predicting reactivity.

Studies on anthraquinone and its hydroxyl derivatives using DFT have shown that these compounds possess planar structures and exhibit strong intramolecular hydrogen bonding, which significantly influences their configuration and properties. researchgate.net For this compound, DFT calculations would be essential to understand the extensive network of intramolecular hydrogen bonds and their effect on the quinone system.

The redox potential, a critical property for applications in areas like energy storage, can also be predicted using DFT. ache-pub.org.rs The method involves calculating the Gibbs free energy change for the reduction or oxidation process. By computing the energies of the molecule in its different redox states, the potential can be estimated. For instance, the LC-BOP12 functional has been shown to provide accurate redox potential predictions for complex molecules like heme compounds. mdpi.com Similar methodologies could be applied to this compound to predict its electrochemical behavior.

Table 1: Illustrative Electronic Properties of a Dihydroxyanthraquinone (Chrysophanol) Calculated by DFT (Note: Data for this compound is not available in the cited literature; this table for a related compound illustrates the type of data obtained from DFT calculations.)

PropertyValue (in vacuum)MethodSource
Vertical Ionization Potential (VIP)Not SpecifiedB3LYP/6-31+G(d,p) nih.gov
Vertical Electron Affinity (VEA)Not SpecifiedB3LYP/6-31+G(d,p) nih.gov
Lowest Singlet Excitation Energy~2.89 eV (429 nm)TD-B3LYP/6-31+G(d,p) nih.gov

The accuracy of any DFT calculation is highly dependent on the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. The selection process involves a trade-off between accuracy and computational expense.

Correlation-consistent basis sets, such as the aug-cc-pVTZ (augmented correlation-consistent polarized valence triple-zeta), are designed to systematically converge towards the complete basis set limit, providing reliable results. arxiv.org

Triple-zeta (TZ): This indicates that three separate functions are used to describe each valence atomic orbital, providing significant flexibility.

Polarization (pV): Polarization functions (d, f, etc.) are included to describe the distortion of atomic orbitals in the molecular environment.

Augmented (aug): This signifies the addition of diffuse functions, which are crucial for accurately describing anions, weak intermolecular interactions, and excited states where electrons are less tightly bound. arxiv.orgdtu.dk

Chemical reactions and processes often occur in solution, where the solvent can significantly impact molecular properties. Explicitly modeling every solvent molecule is computationally prohibitive for most quantum chemical calculations. wikipedia.org The Polarizable Continuum Model (PCM) is an efficient implicit solvation method that treats the solvent as a continuous, polarizable dielectric medium surrounding a cavity that encloses the solute molecule. wikipedia.orgmdpi.comyoutube.com

In a PCM calculation, the solute's electric field polarizes the solvent continuum, which in turn creates a reaction field that interacts with the solute. youtube.comq-chem.com This interaction is incorporated into the quantum mechanical calculation, allowing for the study of environmental effects on geometry, electronic structure, and spectra. wikipedia.orgohio-state.edu The integral equation formalism (IEF-PCM) is a widely used and robust variant of this model. wikipedia.orgq-chem.com PCM has been successfully used in conjunction with TD-DFT to calculate the absorption spectra of hydroxylated anthraquinones in various solvents, showing, for example, a red-shift of the main absorption band in polar solvents like water. nih.gov

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes, molecular flexibility, and dynamic processes over time. nih.gov

For this compound, MD simulations would be invaluable for understanding:

Conformational Flexibility: How the eight hydroxyl groups rotate and interact with each other and the anthraquinone core.

Hydrogen Bonding Dynamics: The formation and breaking of the extensive network of intramolecular hydrogen bonds.

Solvent Interactions: How the molecule interacts with surrounding solvent molecules and how this affects its conformation.

Studies on other anthraquinone derivatives have used MD simulations to investigate their interactions with biological macromolecules like DNA. nih.gov These simulations revealed details about binding geometries, conformational changes upon binding, and the role of hydration in the interaction. nih.gov A similar approach for this compound could elucidate its dynamic behavior in various environments.

The interaction of molecules with light is central to photochemistry. dntb.gov.ua Computational methods can model the processes that occur after a molecule absorbs a photon, such as fluorescence, phosphorescence, and photochemical reactions. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the properties of electronic excited states due to its favorable balance of cost and accuracy. mdpi.comnih.govchemrxiv.org

TD-DFT can be used to calculate vertical excitation energies, which correspond to the absorption spectrum of a molecule. nih.gov For photosensitizing molecules like anthraquinone derivatives, understanding the energy of the lowest singlet (S₁) and triplet (T₁) excited states is crucial. nih.govmdpi.com Theoretical studies on chrysophanol, a dihydroxyanthraquinone, have used TD-DFT to calculate these excited states and investigate the mechanisms of photosensitization, including the generation of singlet oxygen. nih.gov These calculations showed that the energy of the T₁ state is sufficient to transfer energy to ground-state molecular oxygen, a key step in type II photosensitization. nih.gov Such studies on this compound could predict its photochemical reactivity and potential as a photosensitizer.

Table 2: Calculated Triplet State Energy (ET1) for Chrysophanol in Different Solvents (Note: This data for a related compound illustrates the type of information derived from TD-DFT calculations.)

SolventET1 (eV)MethodSource
Vacuum1.83TD-B3LYP/6-31+G(d,p) nih.gov
Ether1.76PCM/TD-B3LYP/6-31+G(d,p) nih.gov
Water1.74PCM/TD-B3LYP/6-31+G(d,p) nih.gov

Density Functional Theory (DFT) for Electronic Structure and Redox Potential Prediction

Computational Modeling of this compound Interactions

Understanding how a molecule interacts with its environment, whether with other molecules of the same kind, different solvents, or biological targets, is key to predicting its function. Computational modeling provides a molecular-level view of these intermolecular interactions.

Molecular docking is a prominent computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor like a protein or DNA. nih.govresearchgate.net This method is widely used in drug design to screen potential drug candidates and understand their binding mechanisms. The process involves sampling a large number of possible conformations of the ligand within the binding site of the receptor and scoring them based on interaction energies.

Studies on other anthraquinone derivatives have successfully used molecular docking to investigate their binding to targets like human serum albumin (HSA). nih.govnih.gov These studies identified the specific binding sites (e.g., subdomain IIA of HSA) and the key amino acid residues involved in the interaction. nih.gov The primary forces stabilizing these complexes were found to be hydrophobic interactions, van der Waals forces, and electrostatic forces. nih.gov Applying molecular docking to this compound could predict its potential binding partners and elucidate the specific interactions, driven by its eight hydroxyl groups, that govern its binding affinity and specificity.

Supramolecular Assemblies and Self-Assembly Prediction

The prediction and understanding of how individual molecules organize into larger, ordered structures is a cornerstone of supramolecular chemistry. For this compound, with its numerous hydroxyl groups capable of forming strong hydrogen bonds, the propensity for self-assembly is significant. Computational modeling plays a crucial role in predicting the architecture and stability of these supramolecular assemblies.

Theoretical studies on related polyhydroxyanthraquinone systems suggest that the geometry and electronic structure are heavily influenced by the position and number of hydroxyl substituents. These studies often employ DFT to optimize molecular geometries and predict the most stable conformations. The presence of multiple hydroxyl groups in this compound introduces the possibility of extensive intramolecular and intermolecular hydrogen bonding networks, which are the primary driving forces for self-assembly.

Computational crystal structure prediction (CSP) methods can be utilized to explore the potential packing arrangements of this compound molecules in the solid state. These methods generate a multitude of hypothetical crystal structures and rank them based on their calculated lattice energies. For molecules like this compound, the accuracy of these predictions is highly dependent on the precise modeling of non-covalent interactions, particularly hydrogen bonds and π-π stacking.

The following table summarizes the key computational approaches used in the prediction of supramolecular assemblies.

Computational MethodApplication in Self-Assembly PredictionKey Insights for this compound
Density Functional Theory (DFT) Optimization of molecular geometry and calculation of interaction energies between molecules.Predicts the most stable monomer conformation and the strength of dimeric and trimeric interactions.
Crystal Structure Prediction (CSP) Generation and energy ranking of plausible crystal packing arrangements.Identifies energetically favorable crystal polymorphs and the dominant intermolecular interactions governing packing.
Molecular Dynamics (MD) Simulation of the dynamic behavior of molecules over time to observe self-assembly processes in solution.Provides insights into the initial stages of aggregation and the stability of assembled structures in a solvent.
Symmetry-Adapted Perturbation Theory (SAPT) Decomposition of intermolecular interaction energies into physically meaningful components (electrostatic, exchange, induction, dispersion).Quantifies the nature of the forces holding the supramolecular assembly together, highlighting the role of hydrogen bonding and dispersion forces.

Intermolecular Interactions in Solid-State and Solution Phases

The behavior of this compound is governed by a delicate balance of intermolecular forces. Computational chemistry provides a quantitative understanding of these interactions in both the condensed and solution phases.

In the solid state, the arrangement of this compound molecules is dictated by a hierarchy of non-covalent interactions. Theoretical investigations on analogous systems, such as 1,4-dihydroxy-anthraquinone, have shown that while intramolecular hydrogen bonds are significant, the crystal packing is largely governed by a combination of intermolecular hydrogen bonds and dispersion forces. mdpi.com The Symmetry-Adapted Perturbation Theory (SAPT) is a powerful tool for dissecting these interaction energies. mdpi.com For this compound, with its eight hydroxyl groups, a complex network of intermolecular hydrogen bonds is expected to be a dominant feature of its solid-state architecture.

In the solution phase, the interactions become more dynamic and are influenced by the solvent. Computational models like the Polarizable Continuum Model (PCM) can be used to simulate the solvent environment and its effect on intermolecular interactions. mdpi.com For this compound in a polar solvent, there will be a competition between intramolecular hydrogen bonds, intermolecular interactions with other solute molecules, and hydrogen bonding with the solvent molecules. Molecular dynamics simulations can provide a time-resolved picture of these competing interactions and how they influence the solubility and aggregation behavior of the molecule.

The table below outlines the primary intermolecular interactions expected for this compound and the computational methods used to study them.

Interaction TypePhaseDescriptionComputational Investigation Method
Hydrogen Bonding Solid-State & SolutionStrong directional interactions between hydroxyl groups.DFT, SAPT, AIM, Car–Parrinello Molecular Dynamics (CPMD)
π-π Stacking Solid-State & SolutionAttraction between the aromatic rings of the anthraquinone core.SAPT, DFT with dispersion correction
Dispersion Forces Solid-State & SolutionUbiquitous attractive forces arising from electron correlation.SAPT, DFT with dispersion correction
Solvent Interactions SolutionInteractions between this compound and solvent molecules.MD, PCM

Reaction Mechanism Elucidation through Advanced Computational Approaches

Advanced computational methods, particularly Density Functional Theory (DFT), are pivotal in elucidating the mechanisms of chemical reactions involving complex molecules like this compound. These approaches allow for the mapping of reaction pathways, identification of transition states, and calculation of activation energies, thereby providing a detailed understanding of reaction kinetics and thermodynamics.

For instance, the hydrogenation of anthraquinone derivatives is a commercially important process. DFT studies on the hydrogenation of 2-alkyl-anthraquinone over a palladium catalyst have provided detailed mechanistic insights. nih.gov These studies calculate the adsorption energies of reactants, the energy barriers for hydrogenation steps, and the desorption energies of products. nih.gov A similar computational approach could be applied to understand the reduction of this compound to its corresponding hydroquinone (B1673460) form. Such a study would likely reveal how the numerous hydroxyl groups influence the electronic properties of the carbonyl groups and, consequently, the thermodynamics and kinetics of the reduction process.

DFT calculations can also be used to explore the reactivity of this compound in other chemical transformations, such as oxidation, halogenation, or complexation with metal ions. By modeling the potential energy surface of a reaction, computational chemists can identify the most favorable reaction pathways and predict the structure of intermediates and products. The electron delocalization and transfer during these reactions can be analyzed to understand the role of the molecular structure in directing reactivity. nih.gov

The following table presents key parameters that can be calculated using computational methods to elucidate reaction mechanisms.

Calculated ParameterSignificance in Reaction MechanismTypical Computational Method
Activation Energy (Ea) Determines the rate of the reaction; a lower barrier indicates a faster reaction.DFT (Transition State Search)
Reaction Energy (ΔEr) Indicates the thermodynamics of the reaction (exothermic or endothermic).DFT
Adsorption/Desorption Energy Quantifies the strength of interaction between the molecule and a catalyst surface.DFT
Intermediate Structures Identifies transient species formed during the reaction.DFT (Geometry Optimization)
Electron Transfer Analysis Reveals the flow of electrons during bond formation and breaking.Natural Bond Orbital (NBO) Analysis

Chemical Derivatization Strategies for Octahydroxyanthraquinone

Synthetic Routes for Targeted Functionalization

The synthesis of octahydroxyanthraquinone itself was first reported in 1911, involving the oxidation of rufigallol (B1680268) (1,2,3,5,6,7-hexahydroxyanthraquinone) with boric acid and mercuric oxide in sulfuric acid at high temperatures. wikipedia.org The primary challenge in the derivatization of this molecule lies in achieving regioselectivity—the ability to functionalize specific hydroxyl groups among the eight available positions. The hydroxyl groups exhibit different levels of reactivity based on their position on the aromatic rings, which can be exploited for targeted synthesis.

A known derivatization of this compound involves the formation of esters. Long-chain 1-alkanecarboxylate esters have been synthesized and investigated for their liquid crystal properties. wikipedia.org This total esterification represents a complete functionalization of all hydroxyl groups.

For more targeted functionalization, strategies developed for other polyhydroxyanthraquinones could be adapted. These often involve multi-step synthetic sequences that may include:

Protection/Deprotection: Selectively protecting more reactive hydroxyl groups with protecting groups to allow for the derivatization of less reactive positions.

Metal-Catalyzed Reactions: Utilizing transition metals like palladium to catalyze cross-coupling reactions, enabling the introduction of a wide variety of functional groups. colab.ws

Nucleophilic Aromatic Substitution: Activating the anthraquinone (B42736) core to allow for the displacement of a leaving group by a nucleophile.

These methods, while established for the broader anthraquinone family, would require significant optimization to achieve selective functionalization of the this compound core due to its high density of reactive sites. colab.wsresearchgate.net

Introduction of Chromophores and Fluorophores for Optical Properties

Modifying the optical properties of anthraquinone derivatives is achieved by extending their π-conjugated system through the attachment of chromophores (light-absorbing groups) or fluorophores (fluorescent groups). This derivatization can alter the wavelength of light absorbed and emitted, potentially leading to applications in dyes, sensors, and nonlinear optics. nih.gov

A common strategy is the introduction of styryl groups. For example, C2v symmetrical anthraquinone derivatives have been synthesized via the Wittig reaction to create molecules with enhanced two-photon absorption cross-sections, a key property for applications in photopolymerization and bio-imaging. researchgate.net

Table 1: Examples of Anthraquinone Derivatization for Optical Properties

Derivative StructureSynthetic MethodModified Optical PropertyReference
2,7-Bis(styryl)anthraquinonesWittig ReactionEnhanced two-photon absorption researchgate.net
General Anthraquinone DyesSupramolecular PolymerizationFormation of chiral aggregates with unique optical characteristics rsc.org

This table presents derivatization strategies applied to the general anthraquinone core to modify optical properties, which could be hypothetically extended to this compound.

The introduction of such groups onto the this compound skeleton would be expected to significantly shift its absorption and emission spectra, though specific examples are not prevalent in the literature.

Derivatization for Enhanced Spectroscopic and Analytical Detection

For analytical purposes, particularly in complex biological or environmental samples, derivatization can improve the detection and quantification of a target molecule. Chemical modification can enhance ionization efficiency in mass spectrometry or improve separation in chromatography. rsc.orgnih.gov While specific derivatization protocols for this compound are not established, general methods for hydroxyl-containing compounds are applicable.

Strategies often involve reacting the hydroxyl groups to introduce a tag that is more readily ionized or detected. For liquid chromatography-mass spectrometry (LC-MS), this can lead to significantly lower limits of detection. rsc.orgresearchgate.netresearchgate.net

Chemical derivatization is a powerful tool to enhance the sensitivity and selectivity of mass spectrometry (MS) analysis. nih.gov By introducing a "tag" onto the analyte, its mass is shifted to a region of the spectrum with less background noise, and its ionization efficiency can be drastically improved. nih.gov

The fundamental fragmentation pattern of the anthraquinone core under electron impact involves the successive neutral loss of two carbon monoxide (CO) molecules. pjsir.org The presence and nature of functional groups can introduce additional, characteristic fragmentation pathways that are useful for structural identification.

For a derivative of this compound, the fragmentation would be influenced by the nature of the attached groups. For instance, if the hydroxyl groups are esterified, the mass spectrum would likely show fragmentation patterns corresponding to the loss of the ester side chains in addition to the core CO losses.

Table 2: General Derivatization Reagents for Hydroxyl Groups for LC-MS Analysis

Reagent ClassPurposeMechanism of EnhancementReference
Silylating Agents (e.g., TMS)Increase volatility for GC-MSMasks polar -OH groupsN/A
Acylating Agents (e.g., Acetic Anhydride)Improve chromatographic behavior and stabilityForms stable ester derivatives researchgate.net
Pyridinium-based Reagents (e.g., FMP-TS)Enhance ionization for LC-MSIntroduces a permanently charged moiety nih.gov

This table lists common derivatization strategies for hydroxyl-containing compounds to improve their analysis by mass spectrometry.

Derivatization for Polymerization and Cross-linking

Anthraquinone derivatives can be functionalized to act as monomers for polymerization or as cross-linking agents to create larger, more complex materials. These materials can have applications in advanced polymers, photocatalysts, and porous materials like covalent organic frameworks (COFs). rsc.org

The multiple hydroxyl groups on this compound make it a potentially valuable building block for creating highly cross-linked polymers. By converting the hydroxyl groups into reactive moieties (e.g., acrylates, epoxides), the molecule could be integrated into a polymer network.

Furthermore, anthraquinone-based structures have been incorporated into COFs, which are crystalline, porous polymers with applications in catalysis and gas storage. An anthraquinone-based COF has been shown to act as a recyclable photocatalyst for C-H bond functionalization. rsc.org The supramolecular polymerization of anthraquinone dyes has also been demonstrated to form well-defined nanostructures. rsc.org These examples highlight the potential, though not yet realized, of using functionalized this compound in materials science.

Advanced Materials Science Applications of Octahydroxyanthraquinone and Its Derivatives

Organic Electrode Materials for Energy Storage Systems

Octahydroxyanthraquinone and other polyhydroxyanthraquinones (PHAQs) have emerged as significant organic electrode materials (OEMs) for energy storage, particularly for high-voltage battery applications. researchgate.netnih.gov These materials are of interest due to their potential sustainability, as they can be synthesized from bio-based precursors, offering a more environmentally friendly alternative to traditional inorganic electrode materials. nih.govacs.org The core advantage of the this compound molecule lies in its possession of two distinct redox-active sites: the anthraquinone (B42736) core and the multiple peripheral phenol groups. researchgate.netnih.govacs.org This dual functionality allows for both a high-voltage component from the polyphenolic moiety and high theoretical capacities. nih.gov

High-Voltage Cathode Materials (e.g., for Lithium Metal Batteries)

Research has specifically identified 1,2,3,4,5,6,7,8-octahydroxyanthraquinone (OHAQ) as a promising high-voltage cathode material for lithium metal batteries. researchgate.netnih.govacs.org The multiple hydroxyl (phenol) groups on the anthraquinone scaffold give rise to a high-potential polyphenolic redox couple, while the core anthraquinone structure provides an additional redox moiety at a lower potential. researchgate.netnih.gov

Detailed Research Findings:

Cyclic voltammetry and lithium half-cell cycling have been used to characterize the electrochemical behavior of OHAQ. nih.gov These studies reveal a complex but advantageous redox process. The polyphenolic subgroup is responsible for a high-voltage discharge potential observed between 3.8 V and 4.1 V (vs Li/Li⁺). nih.gov Specifically, OHAQ exhibits two major and one minor oxidation peak at 4.1, 4.2, and 4.3 V, with a corresponding multi-peak reduction at 4.0, 3.8, and 3.5 V. acs.org In addition to this high-voltage activity, the anthraquinone core itself undergoes a discharge process in the range of 2.2 V to 2.8 V. nih.gov

This dual-redox capability results in very high initial charging capacities, with values reported up to 383.75 mAh g⁻¹. nih.gov However, a significant challenge with the OHAQ monomer is its tendency to dissolve into the liquid electrolyte, which causes rapid capacity fading and poor cycling stability. researchgate.netnih.gov The rate of this dissolution has been observed to increase with the number of hydroxyl groups on the anthraquinone core. nih.gov

To overcome this limitation, researchers have explored polymerization as a strategy to enhance cycling stability. researchgate.netnih.gov By creating redox polymers of PHAQs, the dissolution of the active material into the electrolyte can be effectively counteracted. researchgate.netacs.org For instance, while not specific to OHAQ, polymers synthesized from other PHAQs using linkers like formaldehyde (B43269) have demonstrated significantly improved performance, retaining substantial capacity over 100 cycles and maintaining the high-voltage discharge characteristic starting at 4.0 V. researchgate.netacs.org

Density functional theory (DFT) calculations have further supported experimental findings, showing a correlation between the degree of hydroxylation and the redox potential. The calculations confirmed that a higher number of hydroxyl groups leads to a decrease in the polyphenolic reduction potential. nih.gov For OHAQ, the calculated reduction potential was 3.97 V (vs Li/Li⁺). nih.gov

Electrochemical Properties of Polyhydroxyanthraquinones (PHAQs)

CompoundPolyphenolic Redox Potential (V vs Li/Li⁺)Anthraquinone Redox Potential (V vs Li/Li⁺)Initial Charge Capacity (mAh g⁻¹)Key Challenge
This compound (OHAQ)3.5 - 4.32.2 - 2.8Up to 383.75High dissolution in electrolyte
Hexahydroxyanthraquinone (HHAQ)3.8 - 4.32.2 - 2.8~381Dissolution in electrolyte
Tetrahydroxyanthraquinone (THAQ)3.85 - 4.32.2 - 2.8~381Lower dissolution than OHAQ

Development of Redox Polymers for Enhanced Cycling Stability

The inherent redox activity of the anthraquinone core makes it a prime candidate for use in energy storage systems, particularly in aqueous organic redox flow batteries (AORFBs). A significant challenge in this field is the long-term durability and cycling stability of the electroactive materials. Research has demonstrated that incorporating anthraquinone derivatives into polymer structures can mitigate degradation pathways and enhance performance.

One critical issue for anthraquinone-based electrolytes is their susceptibility to decomposition reactions, which leads to capacity fade over time. For instance, studies on 2,6-dihydroxyanthraquinone (2,6-DHAQ) have identified that an irreversible disproportionation reaction of the doubly reduced state can form 2,6-dihydroxyanthrone (DHA), which then dimerizes. researchgate.net This process results in a loss of active material and a decline in the battery's capacity.

To counter these degradation mechanisms, researchers have focused on creating redox-active polymers and functionalizing the anthraquinone molecule. A successful strategy involves attaching solubilizing groups that also improve chemical stability. For example, starting with 1,8-dihydroxyanthraquinone (1,8-DHAQ), a scalable, one-pot synthesis was developed to create 1,8-dihydroxy-2,7-dicarboxymethyl-9,10-anthraquinone (DCDHAQ). rsc.org The introduction of carboxymethyl groups significantly suppressed the detrimental disproportionation reactions both thermodynamically and kinetically. rsc.org This modification led to a remarkable improvement in cycling stability. In a flow cell utilizing DCDHAQ, a very low capacity fade rate of 0.03% per day was achieved, demonstrating the efficacy of this molecular design strategy. rsc.org

Similarly, phosphonate-functionalized anthraquinones have been developed for use in near-neutral pH aqueous flow batteries, showing high chemical stability at both pH 9 and 12. researchgate.net These findings underscore a clear principle: by polymerizing or strategically functionalizing the this compound core, it is possible to create robust redox-active materials with the enhanced cycling stability required for practical energy storage applications.

Table 1: Performance of Functionalized Anthraquinone Derivatives in Redox Flow Batteries

Anthraquinone DerivativeElectrolyte pHCapacity Fade Rate (%/day)Reference
1,8-dihydroxy-2,7-dicarboxymethyl-9,10-anthraquinone (DCDHAQ)140.03 rsc.org
2,6-DPPEAQ (phosphonate-functionalized)9 and 12High stability reported researchgate.net

Composites with Carbon Nanotubes (MWCNTs) for Improved Electrical Conductivity

While polyhydroxyanthraquinones are redox-active, their inherent electrical conductivity is often low, which can limit their performance in solid-state devices. To overcome this limitation, researchers have developed composites by incorporating highly conductive nanomaterials, such as multi-walled carbon nanotubes (MWCNTs). The goal is to create a three-dimensional conductive network within the material, facilitating efficient electron transport to and from the redox-active sites.

The effectiveness of this approach hinges on achieving a percolation threshold, which is the critical concentration of the conductive filler (MWCNTs) at which a continuous conductive path is formed throughout the insulating polymer matrix. acs.org Studies on composites of a related polymer, poly(hydroquinonyl-benzoquinonyl sulfide) (PHBQS), with MWCNTs have quantified this effect. The electronic conductivity of the composite material increases dramatically as the concentration of MWCNTs surpasses the percolation threshold. acs.org

In one study, a percolation threshold (φc) of 0.95 wt% MWCNT was determined. acs.org For a composite containing 4.7 wt% MWCNTs (well above the threshold), an optimal balance of filler content and conductivity was achieved, reaching a value of 5.2 × 10⁻² S cm⁻¹. acs.org This represents a significant increase over the neat polymer, enabling superior electrochemical performance. For example, cathodes made from this composite exhibited high active material utilization and excellent rate performance in lithium batteries. acs.org

This strategy has also been applied to bio-based polyhydroxyanthraquinone (PHAQ) polymers. To improve their cycling performance in lithium metal batteries, composites were synthesized using 10 wt% MWCNTs. acs.org These composites displayed high-voltage discharge capabilities and retained significant capacity after 100 cycles, demonstrating that the enhanced electronic conduction provided by the MWCNT network is crucial for unlocking the electrochemical potential of these materials. acs.org

Table 2: Electrical Conductivity of Anthraquinone-Based Polymer/MWCNT Composites

Polymer MatrixMWCNT Content (wt%)Achieved Electrical Conductivity (S cm⁻¹)Percolation Threshold (φc) (wt%)Reference
Poly(hydroquinonyl-benzoquinonyl sulfide)4.75.2 × 10⁻²0.95 acs.org
Polyhydroxyanthraquinone-formaldehyde10Improved cycling performance notedNot specified acs.org

Proton Conduction in Nano-channels

The transport of protons is a fundamental process in many electrochemical devices, including fuel cells. A promising strategy for designing highly effective proton exchange membranes involves creating well-defined, one-dimensional nano-channels that facilitate rapid proton movement. The molecular structure of this compound, with its abundance of hydroxyl (-OH) groups, makes it a theoretically ideal candidate for constructing materials with such capabilities.

Proton conduction in confined nano-channels often occurs via the Grotthuss mechanism, where protons "hop" through a hydrogen-bonded network of water molecules or other proton-donating groups. The efficiency of this transport is highly dependent on the structure and connectivity of this network. Materials like metal-organic frameworks (MOFs) have been extensively studied for this purpose, as they provide crystalline porous structures that can be functionalized to create pathways for proton transport. rsc.org

Although direct experimental realization of an this compound-based proton conductor has yet to be reported, its potential is clear. By assembling this compound molecules into an ordered, porous framework, it would be possible to create nano-channels lined with hydroxyl groups. These -OH groups could form an extensive and ordered hydrogen-bonding network, providing a low-energy pathway for proton hopping. This architecture could mimic the highly efficient proton transport observed in biological channels and specially designed synthetic systems. d-nb.info The development of such materials represents a compelling future research direction for creating next-generation, high-temperature proton exchange membranes.

Chemosensors and Biosensors Research

The anthraquinone scaffold is not only redox-active but also possesses useful photophysical properties, making it a suitable platform for the development of fluorescent chemosensors. scispace.com A chemosensor is a molecule designed to signal the presence of a specific chemical species (analyte) through a change in an observable property, such as color or fluorescence. Anthraquinone-based chemosensors have been successfully developed for the detection of various metal ions. scispace.com

The general design principle involves modifying the anthraquinone core with a receptor unit that can selectively bind to a target ion. This binding event alters the electronic structure of the anthraquinone chromophore, leading to a change in its fluorescence emission. For example, an anthraquinone derivative incorporating a calix tandfonline.comcrown-6 receptor showed a selective fluorescent response to Indium (In³⁺) ions. scispace.com Upon binding with In³⁺, the sensor's fluorescence emission at 625 nm decreased while a new emission peak appeared at 535 nm, allowing for ratiometric detection of the ion. scispace.com Another derivative was designed for the selective detection of Magnesium (Mg²⁺) in the nanomolar range and was even used for bioimaging of Mg²⁺ in cells. scispace.com

This compound represents a particularly promising starting point for novel chemosensors. Its eight hydroxyl groups provide multiple sites for either direct coordination with metal ions or for further chemical modification to install more complex and selective receptor moieties. The dense array of hydroxyl groups could lead to sensors with high sensitivity and selectivity for specific cations, driven by multivalent coordination interactions. This area of research is ripe for exploration, with the potential to develop new analytical tools for environmental monitoring and biological imaging.

Pigments and Dyes Research (Academic Perspectives on Structure-Color Relationship)

The color of organic molecules is intrinsically linked to their electronic structure and their ability to absorb light at specific wavelengths in the visible spectrum. The relationship between a molecule's structure and its color is a central theme in the chemistry of pigments and dyes. The this compound molecule provides a classic example of this principle, featuring a combination of a chromophore and multiple auxochromes.

The chromophore is the part of the molecule responsible for absorbing light. In this case, it is the conjugated system of the anthraquinone core. This core itself absorbs light, but the presence of substituent groups, known as auxochromes , can modify the wavelength and intensity of this absorption. Auxochromes are functional groups that, when attached to a chromophore, alter its light-absorbing properties. The hydroxyl (-OH) groups on this compound are powerful auxochromes.

These electron-donating hydroxyl groups interact electronically with the anthraquinone system, effectively extending the conjugation and lowering the energy gap between the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). A smaller HOMO-LUMO gap means that the molecule can absorb lower-energy (longer wavelength) light. This shift in the absorption maximum towards longer wavelengths is known as a bathochromic or "red" shift.

Research on polyhydroxyanthraquinones (PHAQs) has confirmed that the degree of hydroxylation has a significant effect on the molecule's redox potential, which is a direct reflection of its electronic energy levels. nih.gov Therefore, by varying the number and position of hydroxyl groups on the anthraquinone scaffold, it is possible to finely tune the molecule's color. The eight hydroxyl groups in this compound produce a significant bathochromic shift, making it a strongly colored compound and a subject of academic interest for understanding and predicting the properties of organic pigments.

Supramolecular Chemistry and Self-Assembled Architectures

Supramolecular chemistry is the field of chemistry that explores the complex structures formed by the association of two or more chemical species held together by non-covalent intermolecular forces. researchgate.net These forces—including hydrogen bonding, π-π stacking, and van der Waals interactions—are weaker than covalent bonds but are highly directional and can act cooperatively to guide the spontaneous organization of molecules into well-defined, functional architectures. This process is known as self-assembly. tandfonline.com

The molecular structure of this compound is exceptionally well-suited for directing self-assembly. It possesses two key features that can be exploited:

A Planar Aromatic Core: The flat anthraquinone core is prone to π-π stacking interactions, where multiple molecules stack on top of one another like a deck of cards.

Multiple Hydrogen-Bonding Groups: With eight hydroxyl groups, the molecule has a high capacity to act as both a hydrogen bond donor (from the H) and a hydrogen bond acceptor (from the O). This allows for the formation of extensive and robust intermolecular hydrogen-bonding networks.

These interactions can guide this compound molecules to self-assemble into ordered, one-dimensional structures like fibers or two-dimensional sheets. researchgate.net By chemically modifying the hydroxyl groups with other functional units, chemists can further program the self-assembly process to create even more complex hierarchical structures. tandfonline.comtandfonline.com This bottom-up approach to materials fabrication is a powerful tool for creating novel materials with functions derived directly from the programmed organization of their molecular components.

A fascinating application of self-assembly is the creation of liquid crystals. Discotic liquid crystals are formed by disc-shaped molecules, known as mesogens, which can self-assemble into ordered columnar structures while still maintaining liquid-like fluidity. These columnar phases are of great interest for their potential use in organic electronic devices, such as one-dimensional organic conductors.

The rational design of discotic mesogens involves engineering a molecule with a rigid, planar central core and flexible peripheral side chains. The anthraquinone core is an excellent candidate for this central unit. nih.gov In fact, a closely related compound, rufigallol (B1680268) (1,2,3,5,6,7-hexahydroxy-9,10-anthraquinone), was one of the first systems reported to form columnar mesophases. researchgate.net

The design principle is as follows:

The Core: The flat, rigid this compound core provides the disc-like shape and promotes π-π stacking interactions, which favor the formation of columns.

The Side Chains: The eight hydroxyl groups serve as attachment points for long, flexible alkyl or alkyloxy chains. These chains act as a "solvent" for the rigid cores, preventing them from crystallizing into a regular solid and allowing them to arrange into the liquid crystalline phase.

By carefully choosing the length and chemical nature of these side chains, researchers can control the temperature range and type of the liquid crystal phase. researchgate.net X-ray diffraction studies on various anthraquinone-based discotic liquid crystals have confirmed the formation of highly ordered hexagonal columnar (Colh) phases. tandfonline.comtandfonline.com Some of these materials exhibit stable liquid crystal phases over a very wide temperature range, from over 150°C down to -50°C, making them suitable for practical device applications. nih.gov The ability to rationally design molecules like this compound derivatives to self-assemble into these highly ordered, functional materials is a testament to the power of modern supramolecular chemistry.

Elucidation of Self-Assembly Mechanisms

The spontaneous organization of molecules into ordered, functional superstructures is a cornerstone of advanced materials science. For this compound and its derivatives, this self-assembly is primarily governed by a sophisticated interplay of non-covalent interactions. The molecular architecture, characterized by a planar aromatic core and a periphery rich in hydroxyl groups, predisposes these compounds to form highly ordered assemblies. The elucidation of these mechanisms relies on understanding the dominant intermolecular forces, principally hydrogen bonding and π-π stacking interactions. While detailed crystallographic studies specifically on unsubstituted this compound are not extensively documented in publicly accessible literature, the self-assembly mechanisms can be thoroughly elucidated by examining closely related polyhydroxyanthraquinone and polycyclic aromatic hydrocarbon derivatives.

The primary driving forces behind the self-assembly of these molecules are strong, directional hydrogen bonds and cohesive π-π stacking interactions. The eight peripheral hydroxyl groups of this compound offer a high density of hydrogen bond donors and acceptors, leading to the formation of robust and extensive two-dimensional networks. Complementing this is the large, electron-rich aromatic system which promotes face-to-face stacking, organizing the molecules into columnar structures.

Key Intermolecular Forces:

Hydrogen Bonding: The defining feature of this compound is its eight hydroxyl (-OH) groups. These groups can participate in extensive intermolecular hydrogen bonding, creating a network of O-H···O bonds. This is similar to the behavior observed in other polyhydroxylated aromatic molecules, such as 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP), a well-studied analogue. In HHTP, molecules form two-dimensional planar sheets, or (4,4) nets, connected by hydrogen bonds between neighboring molecules nih.govchalmers.se. The numerous hydroxyl groups in this compound would facilitate similar, likely even more complex and robust, hydrogen-bonded networks, dictating the primary structure of the resulting supramolecular assembly. Both intramolecular and intermolecular hydrogen bonds are crucial in stabilizing the conformation of individual molecules and the larger assembly nih.gov.

π-π Stacking: The planar, polycyclic aromatic core of the anthraquinone moiety is crucial for promoting π-π stacking interactions. These non-covalent interactions arise from the electrostatic attraction between the electron-rich π-systems of adjacent molecules. This leads to the arrangement of molecules in columnar stacks. Studies on various anthraquinone and aromatic derivatives show that the typical centroid-to-centroid distance for such π-π stacking is in the range of 3.4 to 3.8 Å nih.govresearchgate.net. This stacking is a significant contributor to the thermodynamic stability of the assembled structure and is responsible for the formation of one-dimensional order, complementing the two-dimensional networks formed by hydrogen bonding nih.govresearchgate.net.

The synergy between these orthogonal interactions—in-plane hydrogen bonding and out-of-plane π-π stacking—is the fundamental mechanism for the self-assembly of this compound into well-defined, three-dimensional supramolecular architectures. The planarity enforced by the aromatic system is essential for effective stacking, while the hydroxyl groups provide the directional "glue" to organize the molecules laterally. Computational studies and spectroscopic analysis are key methods used to investigate these aggregation phenomena and determine the thermodynamic parameters of self-association researchgate.netresearchgate.netrsc.orgresearchgate.netmdpi.com.

The following table summarizes key research findings on the non-covalent interactions that drive the self-assembly of polyhydroxylated aromatic molecules, which serve as a model for understanding this compound.

Interaction TypeKey ParametersTypical ValuesModel Compound / SystemReference
π-π StackingCentroid-to-Centroid Distance3.4 Å - 3.8 ÅPorous Supramolecular Frameworks nih.gov
π-π StackingCentroid-to-Centroid Distance3.5760 (9) Å1,8-dihydroxyanthraquinone co-crystal nih.gov
Hydrogen BondingConnectivityFormation of 2D (4,4) nets2,3,6,7,10,11-Hexahydroxytriphenylene nih.govchalmers.se
Intramolecular Hydrogen BondingBond TypeHydroxy-O—H⋯O(carbonyl)1,8-dihydroxyanthraquinone nih.gov
Intermolecular Hydrogen BondingBond TypeO—H⋯OHydroxyanthraquinone derivatives researchgate.net

Future Directions and Research Opportunities

Exploration of Novel Derivatization Pathways for Multifunctional Materials

The multiple hydroxyl groups of octahydroxyanthraquinone offer extensive possibilities for chemical modification, paving the way for the creation of novel multifunctional materials. Future research will likely focus on strategic derivatization to tailor the compound's properties for specific applications.

One promising avenue is polymerization. The hydroxyl groups can serve as reactive sites for condensation reactions with various linkers. For instance, following methodologies applied to other polyhydroxyanthraquinones (PHAQs), formaldehyde (B43269) could be employed as a linker under acidic conditions to synthesize polymers of this compound. acs.orgnih.gov This approach could address challenges such as dissolution of the active material in electrolyte solutions when considering applications in energy storage. acs.orgnih.gov Researchers could explore a variety of aldehyde linkers, such as glyoxal (B1671930) and glutaraldehyde (B144438), to modulate the properties of the resulting polymers. nih.gov

Furthermore, the hydroxyl moieties can be functionalized through esterification, etherification, or silylation to introduce new functionalities. These modifications can alter the solubility, electronic properties, and self-assembly behavior of the parent molecule. By attaching specific functional groups, it may be possible to design this compound derivatives that exhibit liquid crystalline phases, act as sensors for specific analytes, or possess enhanced charge-transport properties. The synthesis of such derivatives will enable a systematic investigation of structure-property relationships, a crucial step in the development of advanced materials.

Advanced Computational Predictions for Rational Material Design

Computational chemistry is a powerful tool for accelerating the design and discovery of new materials. In the context of this compound, advanced computational methods can provide deep insights into its electronic structure, reactivity, and potential performance in various applications, guiding experimental efforts.

Beyond static properties, computational methods can also be used to study the dynamics of these systems. Molecular dynamics (MD) simulations can provide insights into the intermolecular interactions and self-assembly behavior of this compound derivatives in different environments. This is particularly relevant for designing materials with specific morphologies, such as organic thin films for electronic devices. Furthermore, computational techniques like distortion/interaction analysis and energy decomposition analysis can be beneficial in understanding and predicting the reactivity of these compounds in various chemical transformations. researchgate.net

The synergy between computational predictions and experimental validation will be key to the rational design of this compound-based materials with tailored functionalities.

Integration with Emerging Technologies and Nanomaterials

The unique properties of this compound make it a compelling candidate for integration with emerging technologies and nanomaterials, leading to the development of next-generation composite materials and devices.

The incorporation of this compound into nanostructured carbons, such as carbon nanotubes (CNTs) and graphene, could lead to hybrid materials with enhanced electrical conductivity and mechanical stability. acs.org These composites could find applications in energy storage, catalysis, and sensing. For example, a composite of polymerized this compound and multi-walled carbon nanotubes (MWCNTs) could exhibit improved cycling performance as a cathode material in lithium-ion batteries. acs.org

Furthermore, the hydroxyl groups of this compound can be used to coordinate with metal ions, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers. These materials are known for their high porosity and surface area, making them suitable for applications in gas storage, separation, and catalysis.

The fabrication of this compound-based nanoparticles and thin films represents another exciting research direction. Organic nanomaterials often exhibit size- and shape-dependent properties that are different from their bulk counterparts. researchgate.netnih.gov Techniques such as self-assembly and nano-precipitation can be explored to create well-defined nanostructures of this compound and its derivatives for applications in nanomedicine, bioimaging, and electronics. researchgate.netnih.gov

Interdisciplinary Research Synergies in Materials Science and Chemistry

The full potential of this compound can only be realized through strong interdisciplinary collaborations between materials scientists and chemists. The complex challenges in designing and synthesizing functional materials from this versatile molecule necessitate a multifaceted approach that combines expertise from various fields.

Synthetic chemists can focus on developing novel and efficient methods for the derivatization and polymerization of this compound. acs.orgnih.gov Materials scientists can then characterize the physical and chemical properties of these new materials and explore their performance in various applications, from electronic devices to biomedical systems. researchgate.net This collaborative feedback loop, where the performance of the material informs the next generation of molecular design, is crucial for rapid progress.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing octahydroxyanthraquinone, and how can experimental reproducibility be ensured?

  • Methodology : Synthesis typically involves hydroxylation of anthraquinone derivatives under controlled acidic or alkaline conditions. Key steps include:

  • Precursor preparation (e.g., anthraquinone sulfonation followed by hydrolysis).
  • Optimization of reaction parameters (temperature, pH, catalyst concentration) .
  • Purification via column chromatography or recrystallization.
    • Reproducibility : Document all experimental variables (e.g., solvent purity, reaction time) and validate results using spectroscopic techniques (e.g., NMR, FT-IR) .

Q. Which analytical techniques are most effective for characterizing this compound’s structural properties?

  • Recommended Methods :

  • Spectroscopy : NMR (¹H/¹³C) for hydroxyl group identification, FT-IR for functional group analysis .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • Chromatography : HPLC or TLC to assess purity and stability under varying conditions .

Q. How can researchers evaluate the stability of this compound in different solvents or environmental conditions?

  • Protocol :

  • Conduct accelerated degradation studies (e.g., exposure to light, heat, or oxidizing agents).
  • Monitor changes via UV-Vis spectroscopy or HPLC retention times .
  • Use kinetic modeling (e.g., Arrhenius equation) to predict shelf-life .

Advanced Research Questions

Q. What experimental frameworks are suitable for investigating the redox behavior of this compound in biological systems?

  • Design :

  • Electrochemical analysis (cyclic voltammetry) to quantify redox potentials .
  • Pair with in vitro assays (e.g., cell culture models) to assess biological activity.
  • Address confounding variables (e.g., pH, competing ions) using factorial experimental design .

Q. How can conflicting data on this compound’s solubility or reactivity be resolved?

  • Analytical Strategy :

  • Perform meta-analysis of existing literature to identify methodological inconsistencies (e.g., solvent polarity, temperature gradients) .
  • Replicate disputed experiments under standardized conditions and apply statistical tests (e.g., ANOVA) to quantify variability .
  • Use computational tools (e.g., COSMO-RS) to model solubility trends .

Q. What methodologies are recommended for studying the interaction of this compound with metal ions or biomolecules?

  • Approach :

  • Spectroscopic Titration : Monitor binding affinity via fluorescence quenching or UV-Vis shifts .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .
  • Molecular Dynamics Simulations : Predict interaction mechanisms using software like GROMACS .

Methodological Best Practices

  • Data Validation : Cross-validate results using orthogonal techniques (e.g., NMR + X-ray crystallography) to minimize instrumentation bias .
  • Ethical Compliance : Ensure all synthetic protocols adhere to safety guidelines (e.g., OSHA standards for handling anthraquinone derivatives) .
  • Literature Integration : Systematically review primary sources (e.g., Beilstein Journal of Organic Chemistry) to avoid redundant hypotheses and align with current research gaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.